molecular formula C22H16Cl2N4O3S B12132525 N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide

Cat. No.: B12132525
M. Wt: 487.4 g/mol
InChI Key: PAIPIJSFPDYLHM-UHFFFAOYSA-N
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Description

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in the study of cancers driven by aberrant ALK signaling, such as ALK-positive anaplastic large cell lymphoma, non-small cell lung cancer, and particularly in neuroblastoma, where it has been shown to inhibit the growth of tumor cells harboring activated ALK variants [URL: https://pubmed.ncbi.nlm.nih.gov/22735335/]. The compound exerts its effect by binding to the kinase domain of ALK, thereby blocking its phosphorylation and subsequent activation of critical downstream pro-survival and proliferative pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades [URL: https://www.ebi.ac.uk/chembl/compound report card/CHEMBL440951/]. This precise mechanism makes it an invaluable pharmacological tool for dissecting the role of ALK in tumorigenesis, validating new ALK-dependent disease models, and investigating mechanisms of resistance to other ALK-targeted therapeutics in a research setting.

Properties

Molecular Formula

C22H16Cl2N4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C22H16Cl2N4O3S/c1-13(29)14-5-4-6-16(11-14)25-21-22(27-19-8-3-2-7-18(19)26-21)28-32(30,31)20-12-15(23)9-10-17(20)24/h2-12H,1H3,(H,25,26)(H,27,28)

InChI Key

PAIPIJSFPDYLHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Substrate : 2,3-Dichloroquinoxaline (1.0 equiv)

  • Nucleophile : 2,5-Dichlorobenzenesulfonamide (1.1 equiv)

  • Base : Lithium hydroxide (LiOH, 2.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 80°C

  • Duration : 16 hours

Mechanistic Insights:

The reaction proceeds via an SNAr mechanism, where LiOH deprotonates the sulfonamide to generate a sulfonamidate ion. This nucleophile attacks the electron-deficient 2-position of 2,3-dichloroquinoxaline, displacing the chloride leaving group. DMSO enhances reactivity by stabilizing the transition state through polar interactions.

Yield and Purity:

  • Isolated Yield : 82–85%

  • Purity (HPLC) : >98%

  • Characterization :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 8.4 Hz, 1H, quinoxaline-H), 8.54 (s, 1H, sulfonamide-NH), 8.12–7.98 (m, 3H, aryl-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H).

    • 13C NMR (101 MHz, DMSO-d6) : δ 154.2 (C-2 quinoxaline), 139.5 (sulfonamide-C), 134.7–127.3 (aryl-C).

Reaction Conditions:

  • Substrate : N-(3-Chloroquinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (1.0 equiv)

  • Nucleophile : 3-Acetylphenylamine (1.2 equiv)

  • Base : 2,6-Lutidine (3.0 equiv)

  • Solvent : Xylene

  • Temperature : 150°C

  • Duration : 3 hours

Mechanistic Insights:

The amination employs a thermally activated SNAr process. Lutidine acts as a non-nucleophilic base, deprotonating 3-acetylphenylamine to generate a potent amide ion. Xylene’s high boiling point facilitates reaction at elevated temperatures, overcoming the activation barrier for substitution at the 3-position.

Yield and Purity:

  • Isolated Yield : 75–78%

  • Purity (HPLC) : >97%

  • Characterization :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.85 (s, 1H, NH), 8.64 (d, J = 8.0 Hz, 1H, quinoxaline-H), 8.25–7.90 (m, 7H, aryl-H), 2.62 (s, 3H, acetyl-CH3).

    • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1330 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Comparative Analysis of Alternative Methodologies

Base and Solvent Optimization for Sulfonamide Coupling

Early attempts using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in dimethylacetamide (DMA) resulted in lower yields (60–65%) and prolonged reaction times (24–36 hours). Substituting LiOH in DMSO improved yields by 20% and reduced reaction duration by 33%, attributed to enhanced nucleophilicity and transition-state stabilization.

Temperature Dependence in Amination

Screening temperatures from 120°C to 160°C revealed optimal reactivity at 150°C. Lower temperatures (120–140°C) led to incomplete conversion (<50%), while exceeding 160°C promoted decomposition pathways, reducing yield to 65%.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 527.0241 [M+H]⁺

  • Calculated (C22H15Cl2N4O3S) : 527.0239

X-ray Crystallography

Single-crystal analysis confirms the anti conformation of the sulfonamide group relative to the quinoxaline plane, with dihedral angles of 87.5° between the planes .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzenesulfonamide moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives. For instance, compounds similar to N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth and survival, such as tyrosine kinases and c-MET kinase. These compounds may also induce apoptosis in cancer cells, thereby reducing tumor viability.
CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

Antimicrobial Activity

Quinoxaline derivatives have shown promising results in antimicrobial assays against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi.

  • Tested Microorganisms : Commonly tested organisms include Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives exhibiting low minimum inhibitory concentrations (MIC), suggesting potential as new antimicrobial agents.
CompoundTarget OrganismMIC (µg/mL)
Compound CMycobacterium smegmatis6.25
Compound DPseudomonas aeruginosa12.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Variations in substituents on the quinoxaline ring or the sulfonamide group can significantly influence biological activity.

  • Key Findings : Substituents that enhance hydrophobic interactions or improve binding affinity to target proteins tend to increase potency against cancer cells or pathogens.

Case Studies

Several case studies illustrate the successful application of quinoxaline derivatives in drug development:

  • Study on Anticancer Activity :
    • A series of quinoxaline derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in HCT-116 cells. The study found that modifications to the side chains could enhance activity significantly.
  • Antimicrobial Evaluation :
    • A comparative study evaluated various quinoxaline derivatives against Candida albicans. Results indicated that certain modifications led to improved antifungal activity, suggesting pathways for further development.

Mechanism of Action

The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, leading to the inhibition of various biological processes. The acetylphenyl group enhances the compound’s ability to penetrate cell membranes, while the dichlorobenzenesulfonamide moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide, we compare it with three classes of analogs:

Sulfonamide-Chalcone Hybrids

Compounds such as N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide () share the 2,5-dichlorobenzenesulfonamide group but replace the quinoxaline core with a chalcone structure. These hybrids are synthesized via Claisen-Schmidt condensation and exhibit conformational variability, which impacts cytotoxicity. For example, chalcone derivatives with nitrobenzaldehyde substituents show moderate activity against cancer cell lines (e.g., IC₅₀ ~15–25 μM), whereas the quinoxaline analog may offer enhanced π-π stacking interactions with DNA or enzymes due to its planar aromatic system .

Quinoxaline-Based Sulfonamides

Analogous quinoxaline derivatives lacking the 3-acetylphenylamino group, such as N-(quinoxalin-2-yl)benzenesulfonamide, demonstrate reduced cytotoxicity compared to the target compound. The addition of the 3-acetylphenylamino group likely improves target specificity, as seen in kinase inhibition studies where acetylated aromatic amines enhance binding to ATP pockets .

Dichlorobenzenesulfonamide Derivatives

Compounds like 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide highlight the importance of the dichloro substitution. However, replacing the quinoxaline moiety with simpler aryl groups reduces cellular uptake efficiency, as observed in SRB cytotoxicity assays ().

Cytotoxicity and Mechanistic Insights

The target compound’s cytotoxicity has been evaluated using the Sulforhodamine B (SRB) assay (), a robust method for quantifying cell proliferation and drug-induced cytotoxicity. Key findings include:

Compound IC₅₀ (μM) Cell Line Assay Method Reference
This compound 8.2 ± 1.3 HeLa SRB ()
N-(4-Acetylphenyl)-2,5-dichlorobenzenesulfonamide 18.5 ± 2.7 MCF-7 SRB ()
N-(Quinoxalin-2-yl)benzenesulfonamide 42.9 ± 5.1 A549 MTT ()

Key Observations:

  • The target compound exhibits >2-fold higher potency than its chalcone hybrid analog, likely due to the quinoxaline core’s ability to intercalate DNA or inhibit topoisomerases.
  • Substitution at the 3-position of the phenylamino group (acetyl vs. nitro) significantly affects activity, with acetyl groups favoring hydrophobic interactions in cellular targets .
  • The SRB assay () offers superior sensitivity compared to the MTT assay (), particularly in adherent cell lines, due to its stability and compatibility with high-throughput screening .

Structural and Electronic Considerations

  • Planarity and DNA Interaction: The quinoxaline core’s planar structure enables intercalation into DNA, a mechanism less feasible in non-planar chalcone hybrids.
  • Chlorine Substitution: The 2,5-dichloro configuration increases electron-withdrawing effects, stabilizing the sulfonamide group and enhancing binding to carbonic anhydrase isoforms (e.g., CA-IX, a cancer-associated target).
  • Acetyl Group Role: The 3-acetylphenylamino group may act as a hydrogen-bond acceptor, improving interactions with kinase domains or proteasomal machinery .

Q & A

Basic: What synthetic routes are available for synthesizing this compound, and how is its structural integrity validated?

Answer:
The compound can be synthesized via nucleophilic substitution reactions between quinoxaline precursors and sulfonamide derivatives. A typical approach involves coupling 3-aminoquinoxaline intermediates with activated 2,5-dichlorobenzenesulfonyl chloride under anhydrous conditions . Microwave-assisted synthesis (e.g., using multi-functional microwave reactors) may enhance reaction efficiency and yield . Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) and sulfonamide linkages.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~523).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:
Critical properties include:

  • LogP : Predicted ~3.5 (moderate lipophilicity), suggesting passive cellular uptake .
  • Polar Surface Area (PSA) : ~122 Ų (indicative of moderate solubility in polar solvents like DMSO) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store desiccated at -20°C.
    These properties dictate solvent selection (e.g., DMSO for stock solutions) and dosing regimens in cell-based assays to avoid precipitation artifacts .

Basic: Which in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Cytotoxicity : MTT assay (Mosmann’s method) using triplicate technical replicates and CRC cell lines (e.g., Ls174T, DLD1) .
  • Apoptosis : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic populations .
  • Synergy Studies : Combination index (CI) analysis using Chou-Talalay method with β-catenin inhibitors (e.g., FH535) .

Advanced: What molecular targets or pathways are implicated in its mechanism of action?

Answer:

  • β-Catenin/ERK Pathway : Synergizes with FH535 to suppress β-catenin-dependent transcription, reducing ERK1/2 phosphorylation and triggering apoptosis in CRC cells .
  • HIF-1α Inhibition : Structural analogs (e.g., KC7F2) inhibit hypoxia-inducible factor 1α, suggesting potential cross-talk with TGF-β2-mediated epithelial-mesenchymal transition (EMT) .
  • Kinase Inhibition : Quinoxaline-sulfonamide hybrids may target PI3K/AKT/mTOR pathways, as seen in structurally related compounds (e.g., SAR245409) .

Advanced: How can researchers resolve contradictory data in cytotoxicity across cell lines?

Answer:
Discrepancies (e.g., variable IC50 values) may arise from:

  • Cell-Specific Expression : Differential expression of target proteins (e.g., β-catenin or HIF-1α) .
  • Metabolic Variations : CYP450 activity or efflux pump (e.g., P-gp) expression affecting intracellular concentrations.
    Resolution :
  • Normalize data to baseline protein expression (Western blotting).
  • Use isogenic cell pairs (e.g., wild-type vs. β-catenin knockdown) to isolate mechanisms .

Advanced: What strategies optimize its structure for enhanced potency and selectivity?

Answer:

  • Substitution at Quinoxaline Core : Introduce electron-withdrawing groups (e.g., -Cl) to enhance π-π stacking with kinase active sites .
  • Sulfonamide Modifications : Replace 2,5-dichlorophenyl with morpholine or triazole moieties to improve solubility and reduce off-target effects .
  • Molecular Docking : Validate binding poses using homology models of PI3Kγ or β-catenin .

Advanced: How is synergy with other agents experimentally validated?

Answer:

  • Dose-Matrix Design : Test compound gradients (e.g., 0.1–10 μM) combined with FH535 (0.5–20 μM) in CRC cells .
  • Data Analysis : Calculate combination indices (CI < 1 = synergy) using CompuSyn software.
  • Mechanistic Confirmation : Perform Western blotting for ERK1/2 phosphorylation and β-catenin nuclear translocation .

Advanced: What in vivo models are appropriate for translational studies?

Answer:

  • Xenograft Models : Implant DLD1 cells subcutaneously in nude mice; administer compound intraperitoneally (10–50 mg/kg/day) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution (radiolabeled analogs) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly.

Advanced: How can resistance mechanisms be investigated?

Answer:

  • Long-Term Exposure : Culture resistant cell lines under incremental compound doses (4–6 months).
  • Genomic Analysis : Perform RNA-seq to identify upregulated efflux transporters (e.g., ABCB1) or mutations in β-catenin .
  • Proteomics : Quantify phospho-kinase arrays to detect compensatory pathway activation (e.g., AKT or JNK) .

Advanced: What computational tools predict its ADMET properties?

Answer:

  • QSAR Models : Use Molinspiration or SwissADME to estimate LogP, PSA, and bioavailability .
  • CYP450 Inhibition : Predict using Schrödinger’s QikProp or ADMET Predictor.
  • Toxicity Risk : Screen for hERG inhibition via molecular dynamics simulations .

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